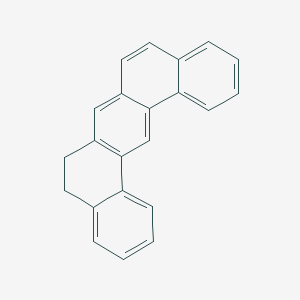

DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-

Description

Contextualization of Dibenz[a,j]anthracene (B1218775) within Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large and diverse group of organic compounds composed of two or more fused aromatic rings. nih.govnih.gov These compounds are ubiquitous in the environment, arising from both natural sources, such as forest fires and volcanic eruptions, and anthropogenic activities, including the incomplete combustion of fossil fuels, wood, and tobacco. nih.govnih.gov PAHs are of significant concern due to the carcinogenic and mutagenic properties exhibited by many of its members. wikipedia.org

Dibenz[a,j]anthracene is a five-ring PAH that is formed during the incomplete combustion of organic materials. wikipedia.org It is considered a potent carcinogen, and its presence in the environment poses a risk to human health. wikipedia.org Like other PAHs, Dibenz[a,j]anthracene undergoes metabolic activation in biological systems to more reactive species, a process that is central to its carcinogenic mechanism. wikipedia.org

The structure of Dibenz[a,j]anthracene, with its fused ring system, gives rise to several isomers, each with distinct chemical and biological properties. The arrangement of the benzene (B151609) rings influences the electronic properties and the metabolic fate of the molecule.

Table 1: General Properties of Dibenz[a,j]anthracene

| Property | Value |

| Chemical Formula | C₂₂H₁₄ |

| Molar Mass | 278.35 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 196 °C |

| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B) wikipedia.org |

Significance of Dihydroaromatic Systems in Chemical and Biological Research

Dihydroaromatic systems, which are partially saturated derivatives of aromatic compounds, are of paramount importance in both chemical and biological research. In the context of PAHs, dihydrodiols are key intermediates in the metabolic pathways that can lead to either detoxification or bioactivation. osti.gov

The formation of dihydrodiols is catalyzed by cytochrome P450 monooxygenases, which introduce an epoxide across a double bond, followed by enzymatic hydrolysis by epoxide hydrolase. nih.gov The resulting trans-dihydrodiols can then be further metabolized to highly reactive diol epoxides, which are often the ultimate carcinogenic species that bind to DNA and initiate tumorigenesis. nih.gov

The study of dihydroaromatic systems provides crucial information on:

Metabolic Pathways: Elucidating the metabolic fate of PAHs and identifying the enzymes involved.

Mechanisms of Carcinogenesis: Understanding how PAHs are activated to their ultimate carcinogenic forms.

Structure-Activity Relationships: Determining how the position of the dihydrodiol group influences the biological activity of the molecule.

Bioremediation: Investigating the microbial degradation of PAHs, which often proceeds through dihydrodiol intermediates.

A study on the metabolism of dibenz[a,h]anthracene (B1670416), a closely related isomer, revealed that the formation of different dihydrodiol enantiomers is highly stereoselective and that these enantiomers exhibit markedly different mutagenic activities. nih.gov For instance, in the case of trans-1,2- and -5,6-dihydrodiol of dibenz(a,h)anthracene, the S,S enantiomers were found to be converted to more mutagenic metabolites. nih.gov Conversely, for the trans-3,4-dihydrodiol, the R,R enantiomer produced stronger mutagens. nih.gov

Research on the metabolism of Dibenz[a,j]anthracene in mouse keratinocytes has shown that it is converted to its corresponding 3,4- and 5,6-dihydrodiols. nih.gov Notably, the 5,6-dihydrodiol of Dibenz[a,j]anthracene was identified as the major intracellular metabolite in the early stages of metabolism. nih.gov This highlights the importance of the 5,6-dihydro- derivative in the biological processing of the parent compound.

The tumorigenic activity of hydrogenated derivatives of dibenz[a,h]anthracene has also been investigated, indicating that the extent of saturation in the aromatic system can significantly impact carcinogenicity. nih.gov

Table 2: Key Dihydrodiol Metabolites of Dibenz[a,j]anthracene

| Metabolite | Significance |

| Dibenz[a,j]anthracene-3,4-dihydrodiol | A known metabolite of Dibenz[a,j]anthracene. nih.gov |

| Dibenz[a,j]anthracene-5,6-dihydrodiol | A major intracellular metabolite of Dibenz[a,j]anthracene in mouse keratinocytes. nih.gov |

The synthesis of these dihydrodiol metabolites is crucial for studying their biological activities and for use as analytical standards. acs.org The unique "butterfly" shape of dibenz[a,j]anthracenes has also been a subject of synthetic and photophysical studies. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

16361-01-6 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,17,19,21-decaene |

InChI |

InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-9,11,13-14H,10,12H2 |

InChI Key |

SNUBUFJMVIEEBG-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |

Canonical SMILES |

C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |

Other CAS No. |

16361-01-6 |

Synonyms |

5,6-Dihydrodibenz[a,j]anthracene |

Origin of Product |

United States |

Synthetic Methodologies for Dibenz A,j Anthracene, 5,6 Dihydro and Its Analogs

Chemoenzymatic Approaches for Dihydroaromatic Systems

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry to construct complex molecules. nih.gov This approach is particularly valuable for creating chiral building blocks that can be elaborated into target structures. While a direct chemoenzymatic synthesis of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- is not prominently documented, the principles for creating dihydroaromatic systems are well-established.

A key enzymatic transformation is the dihydroxylation of aromatic rings. For instance, toluene (B28343) dioxygenase (TDO) has been utilized in whole-cell fermentation to convert substituted benzenes into enantiopure cis-dihydrocatechols. nih.gov These dihydrodiols are versatile chiral intermediates for the synthesis of complex natural products. nih.gov Similarly, other bacterial dioxygenases can catalyze the dihydroxylation of various PAHs, from two to five fused rings, to yield cis-dihydrodiols. researchgate.net

Another relevant chemoenzymatic strategy involves the use of lyases. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, which can then be cyclized to form chiral dihydrobenzoxazinones with high enantiomeric excess. nih.gov Although applied to heterocyclic systems, this demonstrates the potential of combining a highly stereoselective enzymatic step with a chemical cyclization to produce dihydro-aromatic scaffolds from simple achiral precursors. nih.gov

The synthesis of the natural product dihydroartemisinic aldehyde, a key precursor to the antimalarial drug artemisinin, also showcases a powerful chemoenzymatic approach. nih.govresearchgate.net This process utilizes a sesquiterpene synthase to cyclize a specifically designed hydroxylated farnesyl diphosphate (B83284) derivative, demonstrating how substrate engineering can be used to achieve complex transformations. nih.govresearchgate.net These examples underscore the potential of chemoenzymatic cascades to generate complex, optically pure dihydroaromatic structures that are challenging to access through conventional chemical synthesis alone.

Chemical Oxidation Routes for Dihydrodiol Formation

Chemical oxidation provides a direct route to dihydrodiols of polycyclic aromatic hydrocarbons, which are critical intermediates in both metabolic activation and chemical synthesis. The formation of trans-dihydrodiols from various PAHs has been achieved using chemical oxidation systems.

A study investigating the oxidation of several PAHs, including isomers of dibenzanthracene, demonstrated the efficacy of an ascorbic acid-ferrous sulphate-EDTA system. nih.gov This system successfully produced mixtures of isomeric dihydrodiols from the parent hydrocarbons. nih.gov For instance, the chemical oxidation of dibenz[a,h]anthracene (B1670416) yielded the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov Similarly, chrysene (B1668918) was oxidized to its 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov Notably, the 1,2- and 3,4-dihydrodiols of dibenz[a,c]anthracene (B33276) were also synthesized via this chemical method. nih.gov These same dihydrodiols were also identified as products when the parent hydrocarbons were metabolized by rat-liver microsomal fractions, highlighting the relevance of these chemical methods in mimicking biological oxidation pathways. nih.gov

The table below summarizes the dihydrodiols formed from the chemical oxidation of selected PAHs.

| Parent Hydrocarbon | Dihydrodiols Formed (via Chemical Oxidation) |

| Dibenz[a,c]anthracene | 1,2-dihydrodiol, 3,4-dihydrodiol |

| Dibenz[a,h]anthracene | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol |

| Chrysene | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol |

| Data sourced from a study on the chemical and enzymatic oxidation of PAHs. nih.gov |

Further oxidation of PAH trans-dihydrodiols can be catalyzed by enzymes like dihydrodiol dehydrogenase (DD), leading to the formation of catechols. nih.govacs.org These catechols are often unstable and can rapidly autoxidize to yield reactive o-quinones, a process that is accompanied by the production of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. nih.govacs.orgnih.gov Advanced oxidation processes (AOPs), such as the use of permanganate (B83412) and bisulfite, have also been explored for the removal of PAHs from water, indicating the power of chemical oxidation to break down these stable aromatic systems. researchgate.net

Targeted Synthesis of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- and Related Derivatives

The targeted synthesis of the dibenz[a,j]anthracene (B1218775) (DBA) framework, a butterfly-shaped PAH, has been achieved through innovative, multi-step strategies that allow for regioselective functionalization. acs.orgnih.gov While these routes often culminate in the fully aromatized DBA, the key intermediates are dihydro-derivatives, providing insight into the synthesis of the DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- scaffold.

A recently developed strategy commences with a cyclohexa-2,5-diene-1-carboxylic acid derivative. acs.orgnih.gov The key steps in this synthetic approach are:

Sequential C–H Olefination: A palladium-catalyzed, carboxylate-directed C–H olefination is used to introduce two vinyl groups onto the starting diene, creating a 1,3-diene precursor. acs.orgnih.gov

Diels-Alder Cycloaddition: The core of the DBA skeleton is constructed via a [4 + 2] cycloaddition reaction between the synthesized 1,3-diene and an aryne, such as benzyne. acs.orgnih.gov This step forges the angularly fused rings with regiocontrol. acs.org

Aromatization: The final step involves an aromatization reaction. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) achieves both decarboxylative aromatization of the central ring and oxidative aromatization of the angled rings to yield the final DBA product. nih.gov The precursor to this final step is a dihydro-dibenz[a,j]anthracene derivative.

The table below presents the yields for the final aromatization step to produce various substituted Dibenz[a,j]anthracene (DBA) derivatives.

| Precursor Compound | Final DBA Product | Yield (%) |

| 5a | 6a (5,9-diphenyl-DBA) | 95% |

| 5b | 6b (5,9-bis(4-methoxyphenyl)-DBA) | 88% |

| 5c | 6c (5,9-bis(4-(trifluoromethyl)phenyl)-DBA) | 75% |

| 5d | 6d (5,9-bis(4-fluorophenyl)-DBA) | 85% |

| 5e | 6e (5,9-di(thiophen-2-yl)-DBA) | 50% |

| 5f | 6f (5,9-di(naphthalen-2-yl)-DBA) | 65% |

| Data sourced from the synthesis of butterfly-shaped dibenz[a,j]anthracenes. nih.gov |

Other synthetic approaches toward related structures include a multi-step route to build 1,3-butadiyne-bridged dibenzo[a,j]anthracene subunits. beilstein-journals.org This method employs a double Suzuki coupling to create terphenyl derivatives, which are then converted to diiododibenzo[a,j]anthracenes through a double iodonium-induced electrophilic cyclization in moderate yields (54–55%). beilstein-journals.org

Advanced Synthetic Strategies for Polycyclic Aromatic Scaffolds, Including Oxidative Aromatization Methods

The construction of complex polycyclic aromatic scaffolds has been significantly advanced by modern synthetic methods that offer greater efficiency, scalability, and control over the final structure. These strategies often culminate in an aromatization step to generate the extended π-system.

Cycloaddition Strategies: Metal-mediated cycloadditions are powerful tools for forming aromatic rings. A general and scalable [2 + 2 + n] cycloaddition strategy (where n = 1 or 2) has been developed to access a variety of PAHs decorated with synthetically useful alkynyl groups. nih.gov This method relies on the site-selectivity of an Iridium-catalyzed [2 + 2 + 2] cycloaddition of biaryl-tethered diynes. nih.gov

Oxidative Coupling and Cyclodehydrogenation: An alternative to traditional cross-coupling reactions that require pre-functionalized substrates is the use of oxidative phenol (B47542) coupling. nih.gov This strategy involves three main stages: oxidative fragment coupling, linking the resulting units, and a final oxidative cyclization to forge the intramolecular aryl-aryl bonds. nih.gov The final cyclodehydrogenation step is often effected by an oxidant like iron(III) chloride (FeCl₃) or DDQ. nih.gov

Dehydrative and Oxidative Aromatization: Aromatization of partially saturated ring systems is a key final step in many PAH syntheses.

Dehydrative Aromatization: A mild method involves the dehydrative aromatization of cyclohex-2-ene-1,4-diol (B1202594) precursors. This versatile reaction has been used to synthesize highly strained macrocycles and carbon nanohoops, demonstrating its utility in creating curved PAH systems. acs.orgacs.org Treatment with an acid catalyst like TsOH in toluene can efficiently furnish the aromatic product. acs.org

Oxidative Aromatization: As seen in the synthesis of dibenz[a,j]anthracenes, oxidants are frequently used to drive the formation of the aromatic system. nih.gov The choice of oxidant is critical to the success of the reaction.

The table below summarizes different methods used for the final aromatization step in the synthesis of various polycyclic aromatic scaffolds.

| Aromatization Method | Reagent(s) | Substrate Type | Application Example |

| Oxidative Cyclodehydrogenation | FeCl₃ or DDQ | Poly-aryl precursors | Edge-functionalized planar and helical PAHs nih.gov |

| Dehydrative Aromatization | TsOH | Macrocyclic cyclohex-2-ene-1,4-diols | Synthesis of cycloparaphenylenes ([n]CPPs) acs.orgacs.org |

| Decarboxylative/Oxidative Aromatization | DDQ | Dihydro-dibenz[a,j]anthracene carboxylic acid precursors | Synthesis of butterfly-shaped Dibenz[a,j]anthracenes nih.gov |

These advanced strategies, combining modular assembly with efficient and often mild final-step aromatizations, provide powerful pathways to a wide array of complex and functionally diverse polycyclic aromatic hydrocarbons.

Metabolic Biotransformation and Activation Pathways of Dibenz A,j Anthracene Derivatives

Enzymatic Hydroxylation and Epoxidation Mechanisms

The initial and rate-limiting step in the metabolism of PAHs like dibenz[a,j]anthracene (B1218775) is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. semanticscholar.org This reaction introduces an oxygen atom to form an epoxide across a double bond on the aromatic ring system. For the subject compound, 5,6-dihydrodibenz[a,j]anthracene, this initial epoxidation has occurred at the 5,6- "K-region" bond, a region of high electron density. ca.gov Subsequent metabolic attacks can occur at other positions on the molecule.

Research on the parent compound, dibenz[a,j]anthracene, in primary cultures of mouse keratinocytes has shown that metabolism leads to the formation of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]anthracene (dibenz[a,j]anthracene-3,4-diol) and trans-5,6-dihydroxy-5,6-dihydrodibenz[a,j]anthracene (dibenz[a,j]anthracene-5,6-diol). iarc.frnih.gov The formation of these dihydrodiols is a direct consequence of initial epoxidation followed by enzymatic hydration.

Several cytochrome P450 isozymes are implicated in the metabolism of PAHs. The most significant among these for PAH activation are CYP1A1 and CYP1B1. nih.gov These enzymes are inducible, meaning their expression can be increased upon exposure to PAHs. nih.gov

CYP1A1 and CYP1B1: These enzymes are primarily responsible for the oxidation of PAHs into reactive epoxides. semanticscholar.org Studies on various PAHs, including dibenz[a,h]anthracene (B1670416) and dibenz[a,j]anthracene, have demonstrated that these CYPs catalyze the activation of these carcinogens to reactive metabolites. nih.gov Specifically, CYP1B1 has been shown to be critical in the bioactivation of the related compound dibenzo[a,h]anthracene (DBC). nih.gov Both CYP1A1 and CYP1B1 are involved in the epoxidation that precedes the formation of dihydrodiol epoxides, which are considered ultimate carcinogenic metabolites. nih.gov

CYP1A2: This isozyme is constitutively expressed in the liver and is also induced by PAHs, although to a lesser extent than CYP1A1 and CYP1B1 for many PAHs. nih.gov

CYP3A4: Human liver microsomes and recombinant human CYP3A4 have been shown to metabolize cyclopenta[cd]pyrene, another PAH, indicating its potential role in the metabolism of larger aromatic systems. iarc.fr

The specific contributions of CYP2C9 and CYP2B6 to the metabolism of dibenz[a,j]anthracene are less characterized in the available literature, but the broad substrate specificity of the CYP superfamily suggests they may play a minor role.

Once a CYP enzyme forms an epoxide on the aromatic structure, the enzyme microsomal epoxide hydrolase (mEH) plays a crucial role. This enzyme catalyzes the hydration of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. oup.com This step is a critical part of the "diol epoxide pathway." oup.com The formation of trans-dihydrodiols from the initial epoxide metabolites is a well-established detoxification step that, paradoxically, also sets the stage for further activation to more potent carcinogenic forms. oup.com

Formation of Dihydrodiol and Tetrol Metabolites

The metabolic cascade continues from the dihydrodiol stage. Dihydrodiols can undergo a second round of epoxidation by CYP enzymes, particularly at the bay region of the molecule. oup.com This results in the formation of a dihydrodiol epoxide, a highly reactive species. oup.com

For dibenz[a,j]anthracene, the formation of the trans-3,4-dihydrodiol is particularly significant, as this is a precursor to the bay-region 3,4-diol-1,2-epoxide, a putative ultimate carcinogenic metabolite. iarc.froup.com The hydrolysis of these highly reactive dihydrodiol epoxides, either spontaneously or enzymatically, leads to the formation of tetrols (tetrahydrotetrols). nih.gov These tetrols are more water-soluble and are generally considered detoxification products. Studies on the related dibenz[a,h]anthracene have identified the formation of bis-dihydrodiols and other polyhydroxylated products, indicating extensive oxidative metabolism. semanticscholar.orgtandfonline.com

| Precursor | Metabolizing Enzyme(s) | Key Metabolite(s) |

| Dibenz[a,j]anthracene | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Arene Epoxides (e.g., 3,4-epoxide, 5,6-epoxide) |

| Arene Epoxide | Microsomal Epoxide Hydrolase (mEH) | trans-Dihydrodiols (e.g., 3,4-dihydrodiol, 5,6-dihydrodiol) |

| trans-Dihydrodiol | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Dihydrodiol Epoxides (e.g., 3,4-diol-1,2-epoxide) |

| Dihydrodiol Epoxide | Epoxide Hydrolase / Spontaneous Hydrolysis | Tetrols |

Conjugation Reactions: Glucuronidation and Glutathione (B108866) Adduct Formation

To facilitate elimination from the body, the oxidized metabolites of dibenz[a,j]anthracene undergo Phase II conjugation reactions. iarc.fr These reactions involve attaching large, water-soluble endogenous molecules to the metabolites.

Glucuronidation: This is a major detoxification pathway for PAH dihydrodiols. iarc.fr The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl groups of the dihydrodiol metabolites. It has been demonstrated that the dihydrodiol metabolites of dibenz[a,j]anthracene, including the 3,4-diol and 5,6-diol, are conjugated with glucuronic acid. iarc.frnih.gov

Glutathione Adduct Formation: Epoxides and dihydrodiol epoxides are electrophilic and can react with the nucleophilic thiol group of glutathione (GSH). nih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com This conjugation is a critical detoxification pathway, as it neutralizes the reactive epoxides and prevents them from binding to cellular macromolecules like DNA. For the related benz[a]anthracene, the formation of various glutathione conjugates from its epoxide and diol-epoxide metabolites has been extensively documented. nih.govnih.gov

Alternative Metabolic Pathways: Radical Cation and Ortho-quinone Mechanisms

Besides the primary diol epoxide pathway, other activation mechanisms exist for PAHs.

Ortho-quinone Mechanism: Dihydrodiol metabolites can be oxidized by aldo-keto reductases (AKRs) to form catechols, which are then further oxidized to electrophilic ortho-quinones. nih.gov These o-quinones are highly reactive and can bind to DNA. An ortho-quinone metabolite, DB[a,h]A-5,6-quinone, has been identified from the metabolism of the related dibenz[a,h]anthracene, suggesting this pathway is relevant for dibenzanthracenes. ca.gov The formation of PAH o-quinones has been implicated as a significant pathway leading to toxic effects. iarc.fr

Radical Cation Mechanism: This pathway involves a one-electron oxidation of the parent PAH to form a radical cation. However, studies investigating this mechanism for dibenz[a,h]anthracene have concluded that radical cations are not significantly formed, suggesting this pathway is not a major contributor to its metabolic activation.

Molecular Mechanisms of Genotoxicity and Dna Adduct Formation by Dibenz A,j Anthracene, 5,6 Dihydro Metabolites

Covalent DNA Adduct Formation from Reactive Metabolites

The carcinogenic potential of dibenz(a,j)anthracene (DB[a,j]A) is realized after it undergoes metabolic activation to form highly reactive electrophilic metabolites. These metabolites can then form covalent bonds with the nucleophilic sites on DNA bases, resulting in the formation of DNA adducts. This adduct formation is considered a critical initiating event in chemical carcinogenesis.

Research conducted on mouse epidermis has shown that a single topical application of DB[a,j]A leads to the formation of a complex mixture of at least 11 detectable covalent DNA adducts. nih.gov The primary reactive intermediates responsible for this DNA binding are bay-region diol epoxides. nih.govwikipedia.org Specifically, DB[a,j]A is metabolized to DB[a,j]A trans-3,4-diol, which is further epoxidized to form bay-region anti- and syn-3,4-diol 1,2-epoxides. nih.gov In addition to the bay-region pathway, evidence also points to the formation of adducts from a K-region 5,6-oxide. nih.gov Studies in primary cultures of mouse keratinocytes have confirmed that exposure to DB[a,j]A results in significant DNA binding, with the modification of deoxyribonucleosides being a key outcome.

The stereochemistry of the diol epoxide metabolites plays a crucial role in determining the profile and quantity of DNA adducts formed. Both syn- and anti-diastereomers of the DB[a,j]A-3,4-diol-1,2-epoxide are formed, and each can exist as a pair of enantiomers. These different stereoisomers exhibit distinct reactivities and lead to a unique spectrum of DNA adducts.

In mouse epidermis, adducts derived from both bay-region anti- and syn-3,4-diol 1,2-epoxides have been detected. nih.gov The major bay-region diol epoxide DNA adduct was tentatively identified as originating from the (4R,3S)-diol (2S,1R)-epoxide, which corresponds to the anti-diol epoxide. nih.gov This adduct is formed through the trans addition of the exocyclic amino group of a purine (B94841) base to the epoxide. nih.gov Similarly, studies in mouse keratinocytes identified adducts corresponding to markers from the (+)-enantiomer of the anti-diol epoxide as well as adducts derived from the (+)-syn-diol epoxide.

The reactive diol epoxides of DB[a,j]A primarily target the N2 position of guanine (B1146940) and the N6 position of adenine (B156593) in DNA. Both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts have been successfully identified following exposure to DB[a,j]A.

In mouse epidermis, the major bay-region adduct was identified as an adduct to deoxyguanosine. nih.gov However, substantial amounts of the corresponding deoxyadenosine adduct were also detected. nih.gov A K-region 5,6-oxide-dAdo adduct was also tentatively identified. nih.gov In cultured mouse keratinocytes, a major DNA adduct was tentatively identified as arising from the addition of deoxyadenosine to DB[a,j]A-5,6-oxide. That same study also noted that adducts from the anti-diol epoxide were predominantly with deoxyadenosine, while adducts from the syn-diol epoxide were detected with both deoxyguanosine and deoxyadenosine.

| Metabolite Precursor | Nucleoside Target | Adduct Type | Reference |

|---|---|---|---|

| Bay-region anti-3,4-diol 1,2-epoxide | Deoxyguanosine (dGuo) | Major bay-region adduct in mouse epidermis | nih.gov |

| Bay-region anti-3,4-diol 1,2-epoxide | Deoxyadenosine (dAdo) | Substantial amounts detected in mouse epidermis | nih.gov |

| Bay-region syn-3,4-diol 1,2-epoxide | Deoxyguanosine (dGuo) | Detected in mouse keratinocytes | |

| Bay-region syn-3,4-diol 1,2-epoxide | Deoxyadenosine (dAdo) | Detected in mouse keratinocytes | |

| K-region 5,6-oxide | Deoxyadenosine (dAdo) | Tentatively identified in mouse epidermis | nih.gov |

Induction of Apurinic/Apyrimidinic Sites and DNA Damage

The formation of bulky covalent adducts, particularly at purine bases like guanine and adenine, can destabilize the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This instability can lead to the spontaneous cleavage of the bond and the loss of the adducted base, a process known as depurination. The resulting lesion is an apurinic/apyrimidinic (AP) site, a non-instructional lesion that represents a significant form of DNA damage. epa.govnih.gov

Linkage to Mutational Spectra in Oncogenes (e.g., Ha-ras)

The ultimate biological consequence of DNA adduct formation is the induction of gene mutations, particularly in critical proto-oncogenes and tumor suppressor genes. If DNA damage is not properly repaired before cell division, the replication machinery may misread the adducted base or AP site, leading to permanent sequence alterations.

There is evidence linking the genotoxicity of dibenz[a,j]anthracene (B1218775) to specific mutations in key oncogenes. Genotoxicity studies have demonstrated that dibenz[a,j]anthracene can induce mutations in the Ha-ras proto-oncogene in mouse skin papillomas. The Ha-ras gene is a frequently mutated oncogene in chemically induced tumors, and specific mutational patterns, or spectra, can sometimes provide a molecular "signature" of the causative agent. The formation of DB[a,j]A-DNA adducts is the initiating step that leads to these mutations, providing a direct mechanistic link between exposure, DNA damage, and tumorigenesis.

Exploration of Novel and Polar DNA Adduct Species

In addition to the well-characterized adducts derived from bay- and K-region oxides, research has revealed the existence of other, more enigmatic DNA adducts formed from DB[a,j]A. Using ³²P-postlabeling analysis, a broad spectrum of DNA adducts has been observed in mouse epidermis following treatment with DB[a,j]A. nih.gov

A significant portion of these adducts are more polar than the canonical diol epoxide adducts. nih.gov These novel polar adducts have been found to represent a substantial fraction of the total DNA binding. While their exact structures have not been fully elucidated, their chromatographic behavior is identical to polar adducts formed from the metabolite DB[a,j]A trans-3,4-diol. nih.gov This has led to the hypothesis that these polar species may be bis-dihydrodiol epoxide DNA adducts, arising from further metabolic activation of the initial diol metabolite. nih.gov The formation of this diverse array of both conventional and polar adducts highlights the complex and multifaceted nature of DNA damage induced by dibenz(a,j)anthracene.

Structure Activity Relationship Studies for Dibenz A,j Anthracene Dihydro Derivatives

Comparative Reactivity and Bioactivity Profiles of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- and Related Structural Analogs

The parent compound, dibenz(a,j)anthracene, is a five-ring PAH formed from the incomplete combustion of organic matter. wikipedia.org Like other high molecular weight PAHs, it is known for its carcinogenic potential, which is contingent upon its metabolic activation to reactive intermediates that can bind to DNA. ca.gov The formation of dihydro derivatives is a key step in the metabolic pathways of PAHs.

The introduction of a dihydro bond at the 5,6-position of dibenz(a,j)anthracene alters its chemical reactivity compared to the fully aromatic parent compound. This structural modification disrupts the continuous π-electron system of one of the benzene (B151609) rings, which can influence the molecule's susceptibility to further enzymatic transformations. The bioactivity of 5,6-dihydro-dibenz(a,j)anthracene is therefore distinct from its parent compound and other structural analogs, such as dihydrodiol and epoxide metabolites. While direct comparative studies on the bioactivity of 5,6-dihydro-dibenz(a,j)anthracene are not extensively detailed in the available literature, inferences can be drawn from the metabolic pathways of related compounds like dibenz[a,h]anthracene (B1670416). The metabolism of dibenz[a,h]anthracene is known to produce various dihydrodiols, including a 5,6-dihydro-5,6-dihydroxy metabolite. nih.govnih.gov These metabolites are precursors to highly reactive diol epoxides, which are often the ultimate carcinogenic forms of PAHs. ca.gov

| Feature | Dibenz(a,j)anthracene (Parent Compound) | DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- | Dibenz(a,j)anthracene-3,4-diol-1,2-oxide |

| Structure | Fully aromatic, planar | Partially saturated, non-planar at the 5,6-position | Contains epoxide and diol functional groups |

| Metabolic Role | Procarcinogen | Metabolic intermediate | Ultimate carcinogen |

| Reactivity | Susceptible to epoxidation | Potential precursor to further oxidation | Highly reactive, binds to DNA |

| Bioactivity | Genotoxic upon activation ca.gov | Bioactivity is dependent on subsequent metabolic steps | Mutagenic and carcinogenic ca.gov |

Elucidation of Structural Determinants for Metabolic Transformations and Molecular Interactions

The metabolic transformation of PAHs is primarily carried out by cytochrome P450 enzymes, which catalyze the formation of epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. nih.gov The specific positions at which these enzymatic attacks occur are determined by the electronic and steric properties of the PAH molecule.

For DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, the presence of the saturated 5,6-bond significantly influences the regioselectivity of subsequent metabolic reactions. The non-aromatic nature of this region may render it less susceptible to initial epoxidation compared to the other fully aromatic rings in the molecule. However, its presence can electronically influence other parts of the molecule, potentially directing metabolic attack to other regions, such as the bay region, which is a common site for the formation of carcinogenic diol epoxides. ca.gov

The three-dimensional structure of the dihydro derivative also plays a crucial role in its interaction with the active sites of metabolic enzymes. The non-planar conformation resulting from the dihydro modification can affect how the molecule docks into the enzyme's catalytic site, thereby influencing the rate and outcome of the metabolic process. nih.gov Hydrophobic and hydrogen bonding interactions are key determinants in the binding of PAH metabolites to enzymes like cytochrome P450. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroaromatic Polycyclic Hydrocarbons

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. nih.gov For PAHs and their derivatives, QSAR models are valuable tools for predicting properties like carcinogenicity, mutagenicity, and metabolic fate. nih.gov

The development of QSAR models for dihydroaromatic PAHs involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO-LUMO gap, ionization potential), structural (e.g., molecular weight, shape indices), or energetic (e.g., heat of formation). nih.gov These models have highlighted the importance of electronic, structural, and energetic descriptors in the metabolic activation process. nih.gov

For DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, key descriptors in a QSAR model would likely include:

Topological Indices: Describing the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Reflecting the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity.

Steric Descriptors: Quantifying the three-dimensional shape and size of the molecule, which influences its fit into enzyme active sites.

By establishing a mathematical relationship between these descriptors and the observed biological activity of a set of related compounds, a QSAR model can be developed to predict the activity of untested chemicals like 5,6-dihydro-dibenz(a,j)anthracene.

| Descriptor Type | Example Descriptor | Relevance to Bioactivity of Dihydroaromatic PAHs |

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and susceptibility to metabolic attack. |

| Structural | Molecular Shape Indices | Influences binding affinity to enzyme active sites. |

| Energetic | Heat of Formation | Relates to the stability of the molecule and its metabolites. |

| Topological | Information Indices | Captures the complexity of the molecular structure, which can correlate with biological activity. nih.gov |

Advanced Analytical and Spectroscopic Techniques for Structural Characterization and Metabolite Analysis

High-Resolution Mass Spectrometry and Chromatographic Methodologies (e.g., GC-MS, HPLC, TLC)

Chromatographic methods coupled with mass spectrometry are fundamental for the separation and identification of 5,6-dihydro-dibenz(a,j)anthracene and its metabolic products from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. It offers good sensitivity, selectivity, and resolution, although the analysis can be challenging as many PAH isomers share the same mass and ion fragmentation patterns. For the analysis of dibenzanthracenes and related compounds, specialized capillary columns, such as the Rtx-35, are used to achieve separation of isomers. shimadzu.com The GC-MS process involves vaporizing the sample and separating its components in a gas chromatograph before they are ionized and detected by a mass spectrometer. Electron ionization (EI) at 70 eV is a common method used for these analyses.

High-Performance Liquid Chromatography (HPLC) is particularly vital for the separation of thermally unstable metabolites like dihydrodiols. nih.govnih.gov Reverse-phase HPLC, often using a C18 column, is employed to separate metabolites based on their polarity. nih.govrdd.edu.iq The use of chiral stationary phases in HPLC allows for the direct separation of enantiomers of dihydrodiol metabolites, which is critical for understanding stereoselective metabolism. nih.govnih.gov For instance, the enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene have been successfully separated using this method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net Techniques like Rapid Resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (RRLC/Q-TOF/MS) are used for metabolomics studies to identify a wide range of metabolites in biological samples. researchgate.net

| Technique | Application for Dibenzanthracene Analysis | Key Findings/Capabilities | Citations |

|---|---|---|---|

| GC-MS | Separation and identification of PAHs and their alkylated forms in environmental and biological samples. | Provides good sensitivity and resolution, but isomeric separation can be difficult. Specialized columns are required. | shimadzu.com |

| HPLC | Separation of metabolites, particularly dihydrodiols. Enantiomeric separation using chiral columns. | Enables the quantification of individual enantiomers (e.g., R,R and S,S configurations) of dihydrodiol metabolites. | nih.govnih.gov |

| LC-MS | Metabolomics studies to identify a broad profile of metabolites in biological fluids and tissues. | Identifies disruptions in metabolic pathways following exposure to compounds like dibenz[a,h]anthracene (B1670416). | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of molecular structure. copat.denih.gov

For complex structures like the metabolites of dibenzanthracenes, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are employed. nih.gov A ¹H–¹H COSY experiment, for example, can confirm the formation of dimer products by showing correlations between neighboring protons. nih.gov While specific NMR data for 5,6-dihydro-dibenz(a,j)anthracene is not detailed in the available literature, the principles are well-established from studies on anthracene (B1667546) and its derivatives. copat.denih.gov The chemical shifts of aromatic carbons in substituted anthracenes have been assigned by correlation with the shifts of corresponding ortho-disubstituted benzenes. copat.de The shielding of carbon nuclei in anthracenes is strongly anisotropic, which influences their chemical shifts. icmol.es

Vibrational and Electronic Spectroscopy (e.g., Raman, FTIR, UV-Vis, Fluorescence, Ultrafast Transient Absorption)

These spectroscopic techniques probe the vibrational and electronic properties of molecules, providing complementary information for identification and characterization.

Electronic Spectroscopy (UV-Vis and Fluorescence) is based on the absorption and emission of light as electrons transition between energy levels. UV-Vis absorption spectroscopy is used to identify the characteristic chromophores of PAHs. mdpi.comresearchgate.net As the conjugation of aromatic rings increases from naphthalene to anthracene and tetracene, the absorption spectrum shifts to longer wavelengths. mdpi.com Fluorescence spectroscopy is an extremely sensitive method for detecting PAHs. The fluorescence emission spectra of dibenz[a,h]anthracene can be measured to monitor its presence and degradation in aqueous solutions. rsc.orgresearchgate.net

Ultrafast Transient Absorption (TA) Spectroscopy is a sophisticated technique used to study photoinduced dynamics on extremely short timescales (femtosecond to nanosecond). nih.govillinois.edursc.org In a TA experiment, a pump pulse excites the molecule, and a delayed probe pulse monitors the changes in absorption as the molecule relaxes. nih.gov This allows for the investigation of excited-state relaxation mechanisms and the identification of transient intermediates. nih.govrsc.org While specific TA data for 5,6-dihydro-dibenz(a,j)anthracene is not available, the technique has been applied to study the photoinduced dynamics of anthracene-containing block polymers. illinois.edu

| Spectroscopy Type | Technique | Application for Dibenzanthracene Analysis | Citations |

|---|---|---|---|

| Vibrational | Raman/FTIR | Provides a "fingerprint" based on molecular vibrations to identify functional groups and structure. | nih.govresearchgate.net |

| UVRR | Highly sensitive and selective detection of PAH chromophores by enhancing the Raman signal. | sns.it | |

| Electronic | UV-Vis | Detects the characteristic absorption of the conjugated π-electron system. | mdpi.comresearchgate.net |

| Fluorescence | Highly sensitive detection and quantification based on the emission of light after excitation. | rsc.orgresearchgate.net | |

| Time-Resolved | Ultrafast Transient Absorption | Investigates the dynamics of excited states on a femtosecond timescale. | illinois.edursc.org |

DNA Adduct Profiling Techniques (e.g., ³²P-Postlabeling)

The formation of covalent adducts between chemical carcinogens and DNA is a critical event in the initiation of cancer. Detecting these adducts is key to understanding the genotoxic potential of compounds like 5,6-dihydro-dibenz(a,j)anthracene.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide variety of DNA adducts. nih.govnih.gov This technique can detect adduct levels as low as one adduct per 10⁹ to 10¹⁰ normal nucleotides, requiring 10 µg of DNA or less. nih.govnih.gov The procedure involves several key steps:

Enzymatic Digestion: The DNA sample is enzymatically digested into individual deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The bulky aromatic DNA adducts are enriched relative to the normal nucleotides. nih.gov

Radiolabeling: The adducts are radiolabeled by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP. nih.govnih.gov

Chromatographic Separation: The ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC. nih.gov

Detection and Quantification: The adducts are detected and quantified based on their radioactive decay. nih.gov

This method has been applied to characterize the DNA adducts formed from dibenz[a,h]anthracene metabolites, revealing the binding levels of its dihydrodiol derivatives to DNA. nih.gov The sensitivity of the ³²P-postlabeling assay makes it suitable for monitoring human exposure to environmental carcinogens and for elucidating the metabolic activation pathways of genotoxic compounds. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Dibenz A,j Anthracene Dihydro Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, methods like Density Functional Theory (DFT) are frequently employed to determine electronic structure and predict reactivity. researchgate.netmdpi.com While specific studies on DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- are not extensively documented, the principles applied to related PAHs, such as dibenz[a,j]anthracene (B1218775) and other anthracene (B1667546) derivatives, provide a clear framework for analysis. nih.govnih.govmdpi.com

A key aspect of these calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally implies higher reactivity. For DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, the saturation of the 5,6-bond would break the planarity and disrupt the continuous π-conjugation of the parent aromatic system. This structural change would be expected to alter the HOMO-LUMO gap compared to the fully aromatic DIBENZ(a,j)ANTHRACENE.

Quantum chemical calculations can also generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule. mdpi.com These maps are invaluable for predicting how the molecule will interact with other molecules, including biological targets. For DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, the MEP would highlight regions of electron density, which are crucial for understanding its potential to engage in electrostatic or van der Waals interactions within a biological receptor.

Table 1: Illustrative Quantum Chemical Descriptors for Aromatic Hydrocarbons This table presents typical parameters obtained from quantum chemical calculations for PAHs and their derivatives. The values are for illustrative purposes to show what a computational study of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- would yield.

| Descriptor | Definition | Predicted Significance for DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Influences the molecule's ability to donate electrons. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Influences the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. tandfonline.com A larger gap relative to the parent PAH would suggest lower reactivity. |

| Dipole Moment | A measure of the molecule's overall polarity. | The non-planar structure of the dihydro derivative may induce a dipole moment, affecting its solubility and interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic or nucleophilic attack. mdpi.com |

Molecular Modeling and Docking Simulations for Biomolecular Interactions (e.g., Aryl Hydrocarbon Receptor, Androgen Receptor Binding)

Molecular modeling and docking simulations are essential computational techniques used to predict how a small molecule, or ligand, binds to a protein receptor. This is particularly relevant for PAHs, many of which are known to interact with biological receptors like the Aryl Hydrocarbon Receptor (AhR) and, in some cases, steroid hormone receptors such as the Androgen Receptor (AR). nih.govmdpi.com

Aryl Hydrocarbon Receptor (AhR) Interaction: The AhR is a key protein involved in mediating the toxic effects of many environmental pollutants, including PAHs. nih.govmdpi.com The parent compound, dibenz[a,h]anthracene (B1670416), is known to be an AhR agonist. nih.gov Its metabolite, DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, could also potentially interact with this receptor. A molecular docking simulation would involve placing a 3D model of the DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- molecule into the ligand-binding pocket of a model of the AhR. The simulation calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy. nih.gov These simulations can identify key interactions, such as hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding site. nih.gov

Androgen Receptor (AR) Interaction: Some PAHs and their derivatives have been shown to exhibit antiandrogenic activity, meaning they can interfere with the function of the Androgen Receptor. nih.gov The AR is a critical target in prostate cancer, and understanding how environmental compounds interact with it is of significant interest. researchgate.netmdpi.com Docking simulations can be used to assess the potential of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- to bind to the AR's ligand-binding domain. researchgate.net Such studies would compare its binding affinity to that of endogenous androgens (like testosterone) or known antagonists. The results could help predict whether this compound might act as an endocrine disruptor.

Table 2: Representative Data from a Hypothetical Docking Simulation This table illustrates the type of results generated from a molecular docking study. The values are hypothetical and serve to demonstrate the outputs of such a simulation for DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-.

| Target Receptor | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Aryl Hydrocarbon Receptor (AhR) | DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- | -8.5 | Pro295, Arg316 | van der Waals, Pi-Alkyl |

| Androgen Receptor (AR) | DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- | -7.2 | Gln711, Arg752, Phe764 | van der Waals, Pi-Sigma |

Predictive Toxicology and In Silico Screening Frameworks for Aromatic Hydrocarbons

Predictive toxicology utilizes computational models to forecast the potential adverse effects of chemicals, reducing the need for extensive and costly animal testing. nih.gov For aromatic hydrocarbons, Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govu-szeged.hu

QSAR models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or toxicity. nih.gov For a compound like DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, relevant descriptors would include its molecular weight, shape, lipophilicity (logP), and quantum chemical parameters like the HOMO-LUMO gap. tandfonline.comnih.gov These models are built using data from large libraries of tested compounds and can then be used to predict the toxicity of new or untested chemicals. researchgate.netyoutube.com

An in silico screening framework for a PAH derivative like DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- would involve:

Calculating Molecular Descriptors: Generating a wide range of 2D and 3D descriptors that capture the molecule's structural and electronic features. The saturation at the 5,6-position would be a key structural feature distinguishing it from its parent PAH.

Applying QSAR Models: Inputting these descriptors into established QSAR models to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, or endocrine disruption. nih.gov

Read-Across Analysis: Comparing the predicted profile to those of structurally similar compounds with known toxicities, such as the parent DIBENZ(a,j)ANTHRACENE and its various metabolites. researchgate.netnih.gov

These frameworks allow for the rapid triaging of thousands of chemicals, prioritizing those with the highest predicted risk for further experimental evaluation. nih.govresearchgate.net The results can provide crucial insights into the potential hazards of metabolites and environmental breakdown products of common pollutants.

Table 3: Example of an In Silico Predictive Toxicology Framework This table outlines the components and outputs of a typical in silico screening process for a chemical compound.

| Framework Component | Description | Example for DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- |

| Input Structure | 2D or 3D representation of the molecule. | The chemical structure of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-. |

| Descriptor Calculation | Generation of physicochemical, topological, and quantum chemical properties. nih.gov | LogP, Molecular Weight, HOMO-LUMO Gap, Molecular Surface Area. |

| QSAR Model Application | Use of pre-built statistical models to predict biological activity. researchgate.net | Prediction of carcinogenicity based on a model trained on other PAHs. |

| Toxicity Endpoint Prediction | Estimated likelihood of specific adverse effects. nih.gov | e.g., "Probable Carcinogen," "Potential Endocrine Disruptor." |

| Confidence Score | An assessment of the prediction's reliability based on the model's applicability domain. | High confidence if structurally similar compounds were in the model's training set. |

Environmental Transformation, Fate, and Degradation Pathways of Dibenz A,j Anthracene Derivatives

Microbial and Enzymatic Biodegradation Processes

The biodegradation of high molecular weight PAHs like dibenz(a,j)anthracene is primarily carried out by a diverse range of microorganisms, including bacteria and fungi. These organisms possess enzymatic machinery capable of initiating the breakdown of the stable aromatic ring structures.

Bacterial Degradation:

Bacterial degradation of PAHs typically commences with the action of dioxygenase enzymes, which introduce two hydroxyl groups to the aromatic ring, forming cis-dihydrodiols. While specific studies on DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO- are limited, research on the parent compound, dibenz(a,h)anthracene, and other high molecular weight PAHs provides insights into potential degradation pathways. For instance, various bacterial strains from genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas have been identified as capable of degrading complex PAHs. nih.gov These bacteria can utilize PAHs as a source of carbon and energy. The initial dioxygenation is a critical step, and the subsequent enzymatic reactions, including dehydrogenation and ring cleavage, lead to the breakdown of the polycyclic structure.

Studies on dibenz(a,h)anthracene have shown its metabolism to various trans-dihydrodiols, including the 1,2-, 3,4-, and 5,6-isomers, by microbial and mammalian systems. nih.govnih.govnih.govnih.gov The formation of these dihydrodiols is a key step in the detoxification and subsequent degradation of the parent PAH. The further metabolism of these dihydrodiol intermediates by bacteria can proceed through various pathways, ultimately leading to central metabolites that can enter the tricarboxylic acid (TCA) cycle.

Fungal Degradation:

Fungi, particularly white-rot fungi, are also potent degraders of high molecular weight PAHs. These fungi produce powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These non-specific enzymes generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including PAHs.

Research has demonstrated the ability of fungi like Aspergillus terricola to degrade dibenz(a,h)anthracene. nih.gov Fungal degradation can result in the formation of various oxidized products. While bacteria often utilize PAHs as a primary growth substrate, fungi typically degrade them through co-metabolism, where the degradation of the PAH is not directly linked to the fungus's energy production. Co-cultures of bacteria and fungi have been shown to be particularly effective in degrading complex PAH mixtures, suggesting a synergistic relationship where fungal activity may enhance the bioavailability or initial breakdown of the PAH for subsequent bacterial degradation. imrpress.com

The table below summarizes some of the microorganisms and their reported capabilities in degrading high molecular weight PAHs, which may have implications for the degradation of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-.

| Microorganism Genus | Type | Key Enzymes | Reported PAH Degradation Capability |

| Pseudomonas | Bacterium | Dioxygenases | Degradation of various PAHs, including high molecular weight ones. nih.gov |

| Mycobacterium | Bacterium | Dioxygenases | Mineralization of high molecular weight PAHs like pyrene (B120774) and benzo[a]pyrene. nih.gov |

| Rhodococcus | Bacterium | Dioxygenases | Broad-spectrum PAH degradation. |

| Sphingomonas | Bacterium | Dioxygenases | Degradation of a wide range of aromatic compounds. nih.gov |

| Burkholderia | Bacterium | Dioxygenases | Degradation of fluorene, phenanthrene, pyrene, benz[a]anthracene, and dibenz[a,h]anthracene (B1670416). researchgate.net |

| Aspergillus | Fungus | Cytochrome P450 monooxygenases | Degradation of high molecular weight PAHs like dibenz(a,h)anthracene. nih.gov |

| Fusarium | Fungus | Not specified | Co-metabolism of PAHs in conjunction with bacteria. imrpress.com |

| Phanerochaete | Fungus | Lignin Peroxidase, Manganese Peroxidase | Degradation of a wide range of recalcitrant compounds. |

| Trametes | Fungus | Laccase | Oxidation of phenolic compounds and PAHs. |

Abiotic Transformation Mechanisms in Environmental Compartments

In addition to microbial degradation, abiotic processes play a significant role in the transformation of PAHs in the environment. These mechanisms are particularly important for the alteration of these compounds in the atmosphere, water, and soil surfaces.

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is a major abiotic transformation pathway for PAHs. Dibenz(a,j)anthracene and its derivatives, including DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, are susceptible to photodegradation, especially when adsorbed onto surfaces like soil particles or suspended in the water column where they can be exposed to sunlight. The energy from ultraviolet (UV) radiation can lead to the oxidation and eventual breakdown of the aromatic rings. The rate of photodegradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents, and the physical state of the PAH. For instance, dibenz[a,h]anthracene is known to undergo photo-oxidation in solution when exposed to sunlight. wikipedia.org

Chemical Oxidation:

Chemical oxidation can also contribute to the transformation of dibenz(a,j)anthracene derivatives in the environment. Reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•) can lead to the formation of a variety of oxygenated and nitrated derivatives. In soil and water, reactions with metal oxides and other reactive chemical species can also occur. Studies have shown the formation of trans-dihydrodiols from the chemical oxidation of dibenz[a,h]anthracene using systems that mimic environmental oxidative processes. nih.gov

The following table outlines the primary abiotic transformation mechanisms for PAHs and their potential relevance to DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-.

| Abiotic Mechanism | Environmental Compartment | Description | Potential Products |

| Photodegradation | Atmosphere, Water, Soil Surface | Breakdown by UV radiation from sunlight. | Quinones, other oxygenated derivatives, ring-cleavage products. |

| Reaction with Hydroxyl Radicals (•OH) | Atmosphere | Oxidation by highly reactive •OH radicals, primarily during the day. | Hydroxylated PAHs, quinones. |

| Reaction with Ozone (O₃) | Atmosphere | Oxidation by ozone, can occur during both day and night. | Quinones, ring-cleavage products. |

| Reaction with Nitrate Radicals (NO₃•) | Atmosphere | Oxidation by nitrate radicals, primarily at night. | Nitro-PAHs. |

| Chemical Oxidation in Soil/Water | Soil, Water, Sediment | Reactions with metal oxides and other reactive species. | Oxygenated derivatives. |

Environmental Persistence and Bioavailability of Dihydroaromatic Polycyclic Aromatic Hydrocarbons

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down by biotic or abiotic processes. Bioavailability, on the other hand, is the fraction of a chemical that is available for uptake by living organisms. Both are critical factors in determining the potential environmental risk of DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-.

Persistence:

High molecular weight PAHs, including dibenz(a,j)anthracene, are generally more persistent in the environment than their lower molecular weight counterparts. chemicalbook.com This is due to their low water solubility, low volatility, and strong tendency to adsorb to organic matter in soil and sediment. This adsorption can protect the PAH from microbial attack and photodegradation, thereby increasing its persistence.

Dihydroaromatic derivatives of PAHs, such as DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, are intermediates in the metabolic breakdown of the parent PAH. Their persistence is generally expected to be lower than that of the parent compound, as they are more susceptible to further enzymatic attack. However, their persistence can still be significant, particularly in anoxic environments where degradation rates are slower. The half-life of dibenz[a,h]anthracene in soil has been estimated to be lengthy, and while specific data for its dihydro-derivatives are scarce, it can be inferred that they will also exhibit a degree of persistence.

Bioavailability:

The bioavailability of PAHs in soil and sediment is often limited by their strong sorption to organic matter and clay particles. Only the fraction of the PAH that is dissolved in the pore water or is readily desorbed is considered bioavailable for microbial degradation or uptake by other organisms. The formation of dihydrodiol metabolites increases the polarity and water solubility of the compound compared to the parent PAH. This increased solubility can, in turn, increase the bioavailability of the compound for further microbial degradation.

Q & A

Q. What are the optimal synthetic routes for 5,6-dihydrodibenz(a,j)anthracene, and what analytical techniques validate its purity?

Methodological Answer:

- Synthesis : Use catalytic hydrogenation of dibenz(a,j)anthracene under controlled H₂ pressure (e.g., 1–3 atm) with palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize from high-purity solvents (e.g., cyclohexane or toluene) to remove unreacted starting materials .

- Characterization :

Q. How do the photophysical properties of 5,6-dihydrodibenz(a,j)anthracene compare to its fully aromatic counterpart?

Methodological Answer:

- UV-Vis Analysis : Compare absorption spectra in cyclohexane; the dihydro derivative typically shows a hypsochromic shift (e.g., λ_max reduced by 10–15 nm) due to reduced conjugation .

- Fluorescence : Measure quantum yield differences using an integrating sphere; partial hydrogenation often decreases fluorescence intensity .

- Thermal Stability : Determine melting points (e.g., 315–318°F for benz[a]anthracene derivatives) via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental strategies are recommended for detecting trace levels of 5,6-dihydrodibenz(a,j)anthracene in environmental matrices?

Methodological Answer:

- Sample Preparation : Use Soxhlet extraction with dichloromethane for particulate matter, followed by cleanup via silica gel chromatography to remove interferents .

- Detection : Employ GC-MS with selected ion monitoring (SIM) for quantification (LOD < 0.1 ppb). Use deuterated internal standards (e.g., dibenz(a,h)anthracene-d14) to correct for matrix effects .

- Validation : Cross-validate with LC-MS/MS in positive ion mode to confirm fragmentation patterns .

Q. How do researchers address contradictions in reported carcinogenic potencies of dihydro-PAH derivatives across different model systems?

Methodological Answer:

- Dose-Response Studies : Conduct comparative assays in in vitro (e.g., Ames test ± metabolic activation) and in vivo models (e.g., rodent skin tumorigenesis), noting species-specific metabolic differences .

- Mechanistic Analysis : Use ³²P-postlabeling to quantify DNA adduct formation and correlate with tumor incidence .

- Data Harmonization : Apply benchmark dose (BMD) modeling to reconcile potency differences between short-term and chronic exposure studies .

Q. What metabolic activation pathways have been characterized for 5,6-dihydrodibenz(a,j)anthracene in mammalian systems?

Methodological Answer:

- Cytochrome P450 Activation : Incubate with liver microsomes (e.g., rat S9 fraction) to identify epoxidation at the 5,6-dihydro region via LC-MS analysis of diol-epoxide metabolites .

- Conjugation Studies : Track glutathione (GSH) adduct formation using LC-TOF-MS to assess detoxification pathways .

- Computational Modeling : Predict reactive intermediates using density functional theory (DFT) to guide metabolite identification .

Q. What computational chemistry approaches are most effective for predicting the reactivity of partially hydrogenated PAHs?

Methodological Answer:

- Reactivity Prediction : Use molecular docking simulations to assess interactions with aryl hydrocarbon receptor (AhR) and prioritize mutagenic potential .

- Reaction Pathway Analysis : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution reactions .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area to estimate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.